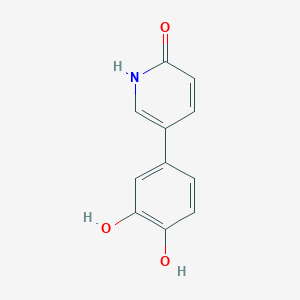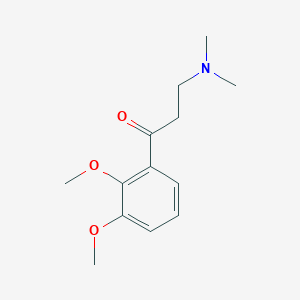![molecular formula C29H36N4O5S B134499 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole CAS No. 935260-92-7](/img/structure/B134499.png)
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, also known as 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a useful research compound. Its molecular formula is C29H36N4O5S and its molecular weight is 552.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis and Pharmaceutical Impurities
The compound is central to the study of novel synthesis methods and pharmaceutical impurities in proton pump inhibitors. A review highlighted novel synthetic pathways for omeprazole (a drug chemically related to the mentioned compound), focusing on the synthesis of pharmaceutical impurities. These impurities, formed during the drug's synthesis, can serve as standard impurities for further research, indicating a process observed to be short, simple, and yielding the expected results. This insight aids in understanding the development and quality control of proton pump inhibitors (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Chemical Properties and Complex Formation
Research into the chemical properties and complex formation capabilities of compounds containing the 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) scaffold, which shares structural features with the compound , has demonstrated their versatile chemistry. These studies summarize preparation procedures, properties of the organic compounds, and their protonated/deprotonated forms, alongside the review of complex compounds. Such research identifies potential areas of interest for future investigation in various branches of chemistry, including biological and electrochemical activity (M. Boča, R. Jameson, W. Linert, 2011).
DNA Interaction and Potential Applications
Another study focuses on the binding properties of benzimidazole derivatives to DNA, illustrating the significant role these compounds play in cellular processes. Specifically, Hoechst 33258, a benzimidazole derivative, demonstrates strong binding to the minor groove of double-stranded DNA, highlighting the relevance of these compounds in research related to DNA interaction mechanisms. Such properties have paved the way for their use in fluorescent DNA staining and potential therapeutic applications, further emphasizing the importance of understanding these interactions for drug design and biological research (U. Issar, R. Kakkar, 2013).
Propiedades
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O5S/c1-21-24(30-13-11-27(21)37-17-7-15-35-3)19-33-26-10-6-5-9-23(26)32-29(33)39(34)20-25-22(2)28(12-14-31-25)38-18-8-16-36-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBYGLKBPIFHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648983 |
Source


|
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | |
CAS RN |
935260-92-7 |
Source


|
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

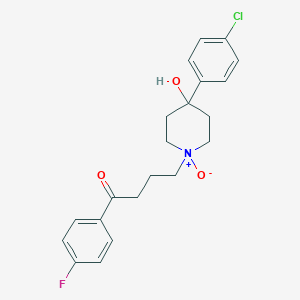

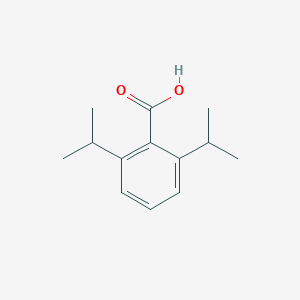

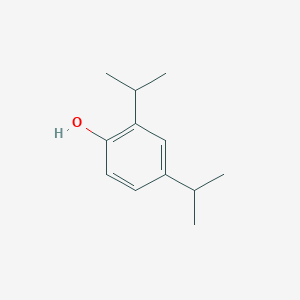
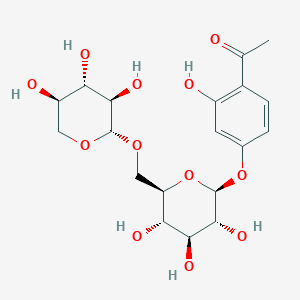

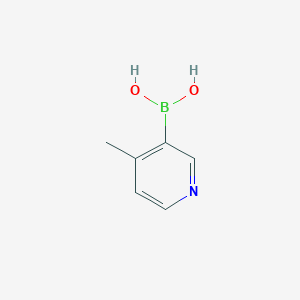
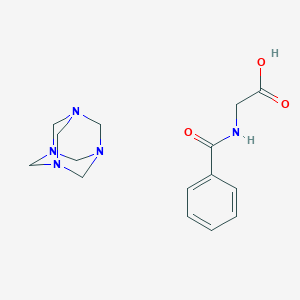
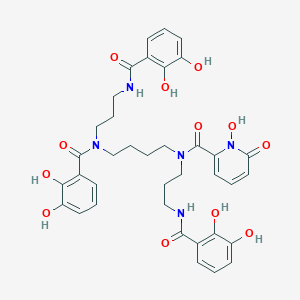
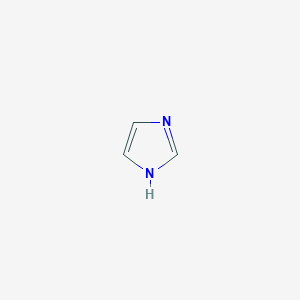
![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
